![molecular formula C12H6ClFN2O B11803459 5-Chloro-2-(2-fluorophenyl)oxazolo[5,4-B]pyridine](/img/structure/B11803459.png)
5-Chloro-2-(2-fluorophenyl)oxazolo[5,4-B]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(2-fluorophenyl)oxazolo[5,4-B]pyridine is a heterocyclic compound that features both oxazole and pyridine rings.
Preparation Methods
The synthesis of 5-Chloro-2-(2-fluorophenyl)oxazolo[5,4-B]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzoyl chloride with 2-aminopyridine in the presence of a base, followed by chlorination . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-Chloro-2-(2-fluorophenyl)oxazolo[5,4-B]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, forming more complex structures.
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Chloro-2-(2-fluorophenyl)oxazolo[5,4-B]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound is studied for its potential use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(2-fluorophenyl)oxazolo[5,4-B]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 5-Chloro-2-(2-fluorophenyl)oxazolo[5,4-B]pyridine include:
2-Chlorooxazolo[5,4-b]pyridine: This compound shares the oxazole and pyridine rings but lacks the fluorophenyl group.
5-Chloro-2-(methylthio)oxazolo[5,4-b]pyridine: This compound has a methylthio group instead of the fluorophenyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H6ClFN2O |
|---|---|
Molecular Weight |
248.64 g/mol |
IUPAC Name |
5-chloro-2-(2-fluorophenyl)-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C12H6ClFN2O/c13-10-6-5-9-12(16-10)17-11(15-9)7-3-1-2-4-8(7)14/h1-6H |
InChI Key |
IOKSCCZABWKVOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)N=C(C=C3)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


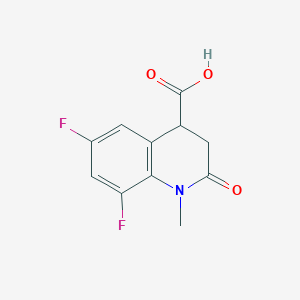

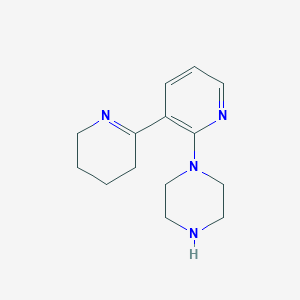


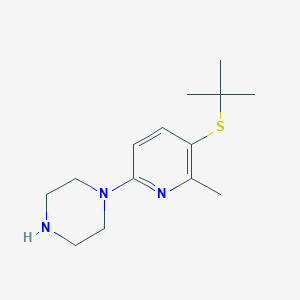

![4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carboxylic acid](/img/structure/B11803428.png)
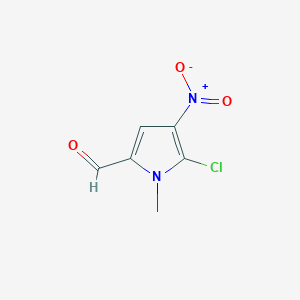
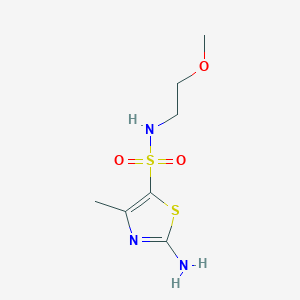

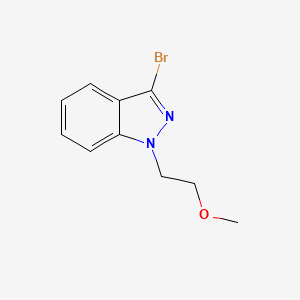
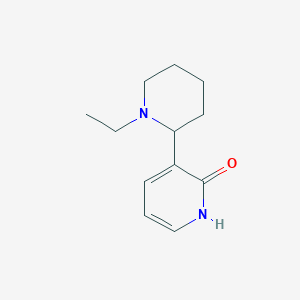
![2-Chloro-4-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11803452.png)
